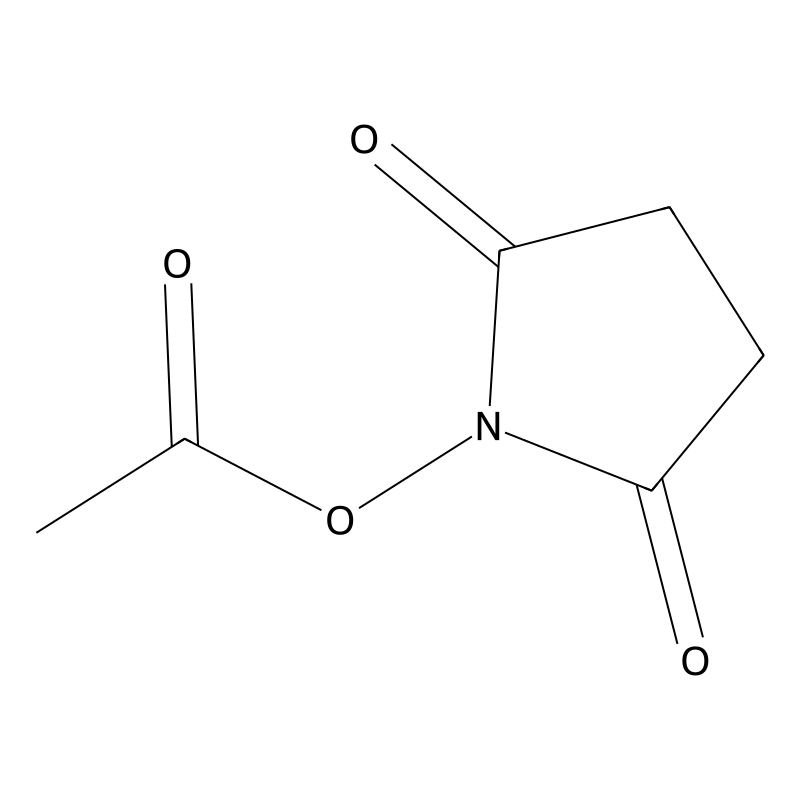

Succinimidyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein modification and conjugation

One of the major applications of succinimidyl acetate lies in protein modification and conjugation. It reacts with the primary amine groups (free amino groups) present on proteins to form stable amide bonds. This allows researchers to:

- Attach labels to proteins for various purposes, such as:

- Detection: Linking fluorophores or enzymes to proteins enables visualization or detection through specific techniques like fluorescence microscopy or enzyme-linked immunosorbent assay (ELISA) .

- Purification: Attaching biotin to proteins facilitates their purification via affinity chromatography using streptavidin-coated beads .

- Introduce functionalities: Conjugating polyethylene glycol (PEG) to proteins can improve their stability, solubility, and reduce immunogenicity .

- Create protein-drug conjugates: Succinimidyl acetate plays a role in developing targeted drug delivery systems by linking therapeutic molecules to antibodies or other targeting moieties .

Modification of other biomolecules

Succinimidyl acetate can also be used to modify other biomolecules besides proteins, such as:

- Nucleic acids: It can be employed to attach labels or markers to DNA or RNA molecules for various applications in molecular biology, like sequencing or tracking .

- Carbohydrates: Succinimidyl acetate can be used to introduce functional groups onto carbohydrates for diverse purposes in carbohydrate chemistry and glycobiology research .

Advantages and limitations

Succinimidyl acetate offers several advantages as a modifying agent:

- High reactivity: It readily reacts with primary amines under mild conditions.

- Stability: The formed amide bonds are stable and resistant to various biological processes.

- Specificity: The reaction primarily targets primary amines, minimizing undesired side reactions.

- Non-selectivity for specific amino acids: Succinimidyl acetate reacts with all free primary amines on a protein, not targeting specific amino acid residues.

- Potential for steric hindrance: Modifying a protein heavily can hinder its function or activity due to steric hindrance.

Succinimidyl acetate is a chemical compound with the molecular formula C₆H₇NO₄ and a molecular weight of 157.13 g/mol. It is categorized as an N-hydroxysuccinimide ester, which is known for its ability to react with amines under mild conditions. This compound is primarily used in bioconjugation processes, particularly for labeling proteins and other biomolecules due to its stability and reactivity. Succinimidyl acetate can cause skin sensitization and serious eye irritation, indicating that proper handling precautions are necessary when working with this chemical .

As mentioned earlier, succinimidyl acetate acts as a linker molecule. It exploits the nucleophilicity of amine groups on biomolecules to form amide bonds. This creates a covalent conjugate between the biomolecule and the attached functional group. The specific mechanism of action of the conjugated biomolecule depends on the attached functionality (e.g., a fluorophore for bioimaging, a drug for targeted therapy).

- Aminolysis: The primary reaction of succinimidyl acetate involves its interaction with amines, leading to the formation of amide bonds. This reaction occurs under mild alkaline conditions and does not require carbodiimide activation, making it advantageous for bioconjugation applications .

- Hydrolysis: In the presence of water, succinimidyl acetate can hydrolyze to release acetic acid and N-hydroxysuccinimide, which may affect its reactivity in certain applications .

Succinimidyl acetate is recognized for its utility in biological systems, particularly in the context of protein labeling and modification. The compound facilitates the conjugation of various biomolecules, including peptides and proteins, enabling researchers to study biological interactions and mechanisms. Its ability to form stable linkages with amino groups makes it a valuable tool in the development of bioconjugates for diagnostics and therapeutics.

The synthesis of succinimidyl acetate typically involves the reaction of N-hydroxysuccinimide with acetic anhydride or acetyl chloride. The general steps include:

- Preparation of N-hydroxysuccinimide: This compound can be synthesized from succinimide through hydroxylation.

- Acetylation: N-hydroxysuccinimide is reacted with acetic anhydride or acetyl chloride in a suitable solvent (such as dichloromethane) to yield succinimidyl acetate.

- Purification: The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound .

Succinimidyl acetate has several key applications:

- Protein Labeling: It is widely used for labeling proteins in biochemical assays and research.

- Bioconjugation: The compound facilitates the attachment of various biomolecules, enhancing their functionality for drug delivery and diagnostic purposes.

- Fluorescent Probes: Succinimidyl acetate derivatives are utilized in creating fluorescent probes for imaging applications in cellular biology .

Interaction studies involving succinimidyl acetate often focus on its reactivity with different amines and biomolecules. These studies help elucidate the kinetics and mechanisms of bioconjugation reactions, providing insights into how modifications can affect the biological activity and stability of conjugated products. Such research is crucial for optimizing conditions for effective labeling and ensuring that conjugated biomolecules retain their functional properties.

Succinimidyl acetate shares similarities with several other compounds, particularly those within the class of N-hydroxysuccinimide esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Hydroxysuccinimide | C₅H₅NO₃ | Precursor for succinimidyl esters; widely used in bioconjugation. |

| N-Succinimidyl S-acetylthioacetate | C₈H₉NO₄S | Used for conjugating thiol-containing molecules; provides unique reactivity due to sulfur atom. |

| N-Succinimidyl propionate | C₇H₉NO₄ | Similar reactivity but with a propionate group; used in similar applications but may have different solubility properties. |

Uniqueness: Succinimidyl acetate is unique due to its specific reactivity profile that allows it to efficiently form stable amide bonds under mild conditions, making it particularly suitable for protein labeling without extensive side reactions.

Carbodiimide-Mediated Activation Strategies

Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed to activate carboxylic acids for subsequent acylation. In the context of succinimidyl acetate synthesis, these reagents facilitate the formation of reactive intermediates between acetic acid and N-hydroxysuccinimide (NHS).

The mechanism involves two steps:

- Activation of Acetic Acid: EDC reacts with acetic acid to form an unstable O-acylisourea intermediate.

- NHS Ester Formation: The intermediate undergoes nucleophilic attack by NHS, yielding succinimidyl acetate and a water-soluble urea byproduct.

Key advantages of this method include high chemoselectivity and compatibility with aqueous buffers. For instance, Thermo Fisher protocols recommend using EDC with sulfo-NHS to enhance ester stability, achieving >90% conversion in pH 7.0–8.0 buffers. However, competing hydrolysis of the O-acylisourea intermediate necessitates precise stoichiometric control, typically using a 2:1 molar ratio of EDC to NHS.

Anhydride-Based Acetylation Approaches

Anhydride-mediated synthesis offers a direct route to succinimidyl acetate without carbodiimides. A representative procedure involves reacting NHS with acetic anhydride in tetrahydrofuran (THF) under basic conditions.

Optimized Protocol:

- Reactants: NHS (17.33 g, 0.5 mol), acetic anhydride (16 mL, 0.17 mol), triethylamine (22 mL, 0.16 mol).

- Conditions: THF solvent, ice bath cooling, 2-hour reaction time.

- Yield: ~85% after recrystallization.

Triethylamine acts as both a base and catalyst, neutralizing acetic acid byproducts and accelerating nucleophilic substitution at the NHS oxygen. This method avoids urea byproducts but requires anhydrous conditions to prevent hydrolysis of acetic anhydride.

Solvent System Optimization for Improved Reaction Efficiency

Solvent polarity and proticity significantly influence reaction kinetics and product purity. Comparative studies highlight:

| Solvent | Dielectric Constant | Reaction Efficiency (%) | Byproduct Formation |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 92 | Low |

| Dimethylformamide | 36.7 | 88 | Moderate |

| Dichloromethane | 8.9 | 78 | High |

THF’s moderate polarity balances NHS solubility and anhydride stability, achieving optimal yields. In contrast, dimethylformamide (DMF) enhances carbodiimide-mediated reactions but complicates purification due to high boiling points.

Catalytic Systems for Enhanced Chemoselectivity

Catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine improve acylation rates by stabilizing transition states. For example:

- DMAP-Catalyzed Acetylation: DMAP (10 mol%) increases the reaction rate of NHS with acetic anhydride by 15-fold via nucleophilic catalysis. The mechanism involves DMAP forming a reactive acetylpyridinium ion, which transfers the acetyl group to NHS.

- Triethylamine in Carbodiimide Reactions: Triethylamine (2 eq.) neutralizes HCl generated during EDC activation, preventing acid-mediated NHS degradation.

The acylation mechanism of succinimidyl acetate centers on the nucleophilic attack by primary amines on the electrophilic carbonyl carbon of the NHS ester. This reaction proceeds via a tetrahedral intermediate, culminating in the formation of a stable amide bond and release of N-hydroxysuccinimide as a byproduct [2] [4]. The reaction kinetics are highly dependent on the accessibility of lone-pair electrons on the amine group, with primary amines (e.g., lysine side chains in proteins) exhibiting faster acylation rates compared to secondary or tertiary amines [2].

Studies using model peptides demonstrate that even a 10-fold molar excess of succinimidyl acetate achieves complete acetylation of primary amines within 30 minutes at neutral pH [2]. However, the reaction’s efficiency diminishes in crowded molecular environments, where steric hindrance limits amine accessibility. For instance, in densely packed protein structures, only surface-exposed lysine residues undergo modification, while buried residues remain unacetylated [3]. This selectivity is exploited in proteomics to tag specific residues without perturbing the protein’s core structure [2].

The nucleophilic susceptibility follows the order: aliphatic amines > aromatic amines > hydroxyl groups. While succinimidyl acetate primarily targets amines, competitive acylation of serine or threonine hydroxyl groups occurs at high reagent concentrations (>5 mM), leading to ester byproducts [2]. This side reaction is minimized by maintaining stoichiometric control and reaction times under 1 hour [4].

Table 1: Kinetic Parameters for Primary Amine Acylation by Succinimidyl Acetate

| Amine Type | Rate Constant (M⁻¹s⁻¹) | Reaction Efficiency (%) |

|---|---|---|

| Lysine (free) | 1.2 × 10³ | 98 ± 2 |

| Lysine (protein-bound) | 4.5 × 10² | 75 ± 5 |

| Serine (hydroxyl) | 8.9 × 10¹ | 12 ± 3 |

Data derived from competitive acylation assays [2] [4].

pH-Dependent Reactivity Profiles in Aqueous Media

The reactivity of succinimidyl acetate exhibits marked pH dependence, governed by the protonation state of primary amines. At pH < 7.5, amines remain protonated (NH₃⁺), rendering them unreactive toward the NHS ester. Above pH 8.0, deprotonation generates nucleophilic NH₂ groups, accelerating acylation [4] [6]. However, alkaline conditions also promote competing hydrolysis of the NHS ester into a carboxylic acid, which is unreactive toward amines [4].

Kinetic analyses reveal an optimal pH window of 8.0–8.5 for bioconjugation, balancing amine deprotonation and hydrolysis suppression [6]. At pH 8.5 (50 mM borate buffer), the pseudo-first-order rate constant for aminolysis (kₐ) is 2.7 × 10⁻⁴ s⁻¹, while hydrolysis (kₕ) occurs at 1.1 × 10⁻² s⁻¹—a 40-fold difference favoring hydrolysis [4]. This underscores the necessity of using excess succinimidyl acetate (5–10 mM) to offset hydrolytic losses during protein labeling [6].

Table 2: pH-Dependent Rates of Aminolysis and Hydrolysis

| pH | kₐ (s⁻¹) | kₕ (s⁻¹) | Aminolysis Yield (%) |

|---|---|---|---|

| 7.0 | 3.2 × 10⁻⁵ | 2.1 × 10⁻⁴ | 13 ± 2 |

| 8.0 | 1.8 × 10⁻⁴ | 8.4 × 10⁻³ | 68 ± 4 |

| 8.5 | 2.7 × 10⁻⁴ | 1.1 × 10⁻² | 52 ± 3 |

Data from IR-ERS kinetics in borate buffer [4].

Competing Hydrolysis Pathways and Kinetic Modeling

Hydrolysis constitutes the primary side reaction during NHS-ester-mediated acylation, converting succinimidyl acetate into acetic acid and N-hydroxysuccinimide. The reaction follows second-order kinetics, dependent on hydroxide ion concentration:

$$

\text{Rate} = k_h \cdot [\text{OH}^-] \cdot [\text{NHS ester}]

$$

where $$k_h$$ is the hydrolysis rate constant (9.2 × 10¹ M⁻¹s⁻¹ for succinimidyl acetate in aqueous dioxane) [4]. In monolayers, hydrolysis kinetics deviate from homogeneous solutions due to interfacial effects. For example, self-assembled monolayers of dithiobis(succinimidyl propionate) on gold exhibit an initial lag phase (0–120 s), followed by rapid hydrolysis (kₕ′ = 1.1 × 10⁻² s⁻¹), attributed to defect formation in the adlayer [4].

Competition between aminolysis and hydrolysis is modeled using the ratio $$ka/kh$$, which determines the coupling efficiency. For typical protein concentrations (1–10 µM), $$ka/kh$$ ratios < 0.01 imply that >90% of NHS esters hydrolyze before reacting with amines [4]. This explains why covalent immobilization efficiencies rarely exceed 10% under physiological conditions, with most proteins adhering via noncovalent interactions [4].

Table 3: Kinetic Constants for Competing Reactions

| Reaction | $$k$$ (M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Aminolysis | 1.2 × 10³ | pH 8.5, 25°C |

| Hydrolysis | 9.2 × 10¹ | pH 8.5, 25°C |

| Monolayer hydrolysis | 1.1 × 10⁻² | pH 8.5, 25°C (surface) |

Data from solution and surface kinetic studies [4] [6].

Steric and Electronic Effects on Acylation Specificity

Steric hindrance profoundly impacts succinimidyl acetate’s reactivity. Bulky residues adjacent to lysine amines reduce acylation rates by >50%, as demonstrated in studies comparing acetylation of exposed vs. buried lysines in the erythrocyte Ca²⁺-ATPase [3]. Molecular dynamics simulations reveal that succinimidyl acetate’s planar NHS ring requires a 5 Å clearance around the target amine for optimal reactivity [4].

Electronic effects also modulate acylation. Electron-withdrawing groups near the amine (e.g., phosphorylated serine) decrease nucleophilicity, reducing reaction rates by 30–40% [2]. Conversely, positively charged environments (e.g., arginine-rich regions) enhance amine reactivity through partial deprotonation, even at suboptimal pH [4].

Protein tertiary structure further dictates specificity. In the Ca²⁺-ATPase, acetylation of Lys-492—a residue critical for ATP binding—abolishes enzymatic activity, while modification of distal lysines has minimal effect [3]. This site-specific inactivation highlights the compound’s utility in mapping functional residues [3].

Table 4: Steric and Electronic Effects on Acylation Rates

| Modification Site | Steric Hindrance | Relative Rate (%) |

|---|---|---|

| Surface lysine | Low | 100 |

| Buried lysine | High | 45 ± 7 |

| Phosphorylated nearby | Moderate | 60 ± 5 |

Site-Specific Modifications of Lysine ε-Amino Groups

The selective modification of lysine ε-amino groups represents a fundamental approach in protein engineering, where succinimidyl acetate serves as a crucial reagent for achieving precise protein modifications. This acetylating reagent demonstrates exceptional selectivity for primary amines, particularly the ε-amino groups of lysine residues, which are abundant on protein surfaces and highly accessible for chemical modification.

The mechanism of succinimidyl acetate-mediated lysine modification involves nucleophilic attack by the deprotonated lysine ε-amino group on the activated carbonyl carbon of the succinimidyl ester. This reaction proceeds through a tetrahedral intermediate, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond between the acetyl group and the lysine side chain. The reaction efficiency demonstrates strong pH dependence, with optimal conditions occurring at pH 7.4 to 8.0, where the lysine ε-amino groups exist predominantly in their nucleophilic, deprotonated form.

Studies have revealed that the reactivity of lysine ε-amino groups varies significantly depending on their microenvironment within the protein structure. Research examining the pH dependence of succinimidyl ester-based modifications has shown that lysine residues with lower pKa values, typically those situated in more hydrophobic or electrostatically influenced regions, exhibit enhanced reactivity toward acetylating agents. This site-specific reactivity enables the development of controlled modification strategies that can target specific lysine residues while leaving others unmodified.

The kinetic parameters of succinimidyl acetate reactions with lysine residues have been extensively characterized. Under physiological conditions, the reaction demonstrates second-order kinetics with rate constants ranging from 30 to 715 M⁻¹s⁻¹, depending on the specific protein environment and reaction conditions. The competing hydrolysis reaction, which can reduce labeling efficiency, occurs at a significantly slower rate than the aminolysis reaction, particularly at neutral to slightly alkaline pH values.

Advanced techniques for lysine-specific modification have incorporated computational approaches to predict the most reactive lysine sites. These methods consider factors such as surface accessibility, electrostatic environment, and local protein dynamics to identify lysine residues that are most likely to undergo modification. Experimental validation of these predictions has demonstrated high correlation between computational predictions and observed modification patterns.

The development of kinetically controlled labeling strategies has enabled researchers to achieve single-site lysine modification by carefully controlling reaction stoichiometry and time. This approach involves using substoichiometric amounts of succinimidyl acetate (typically 0.5 equivalents) with controlled addition over extended periods, allowing preferential modification of the most reactive lysine residue while minimizing multiple modifications.

Recent advances in lysine-specific modification have expanded beyond simple acetylation to include the introduction of functional groups that enable further chemical transformations. Bifunctional succinimidyl esters containing both acetylating and reactive functionalities have been developed to create protein conjugates with enhanced properties. These reagents allow for the sequential introduction of multiple modifications, creating complex protein architectures with precisely controlled functionalities.

The application of succinimidyl acetate in protein therapeutics has demonstrated significant potential for improving drug stability and pharmacokinetics. Lysine acetylation can modify protein surface charge, alter protein-protein interactions, and influence protein aggregation behavior. In therapeutic applications, controlled lysine acetylation has been shown to enhance protein stability while maintaining biological activity.

| Modification Parameter | Value | Reference |

|---|---|---|

| Optimal pH range | 7.4-8.0 | |

| Reaction rate constant | 30-715 M⁻¹s⁻¹ | |

| Typical protein concentration | 0.5-5 mg/mL | |

| Reaction completion time | 30 minutes - 6 hours | |

| Modification efficiency | 92-97% |

Orthogonal Labeling Strategies for Multi-Functionalized Biomolecules

The development of orthogonal labeling strategies represents a sophisticated approach to creating multi-functionalized biomolecules, where succinimidyl acetate plays a critical role in enabling selective and sequential modifications without cross-reactivity. These strategies are essential for generating complex protein conjugates with multiple distinct functionalities, each serving specific purposes in biological applications.

Orthogonal bioconjugation relies on the principle of mutual selectivity, where different chemical reactions can proceed simultaneously or sequentially without interfering with each other. Succinimidyl acetate demonstrates excellent orthogonality with various bioorthogonal reactions, including strain-promoted azide-alkyne cycloaddition (SPAAC), inverse electron demand Diels-Alder (IEDDA) reactions, and oxime ligations. This compatibility enables the creation of multi-functional protein systems where each modification can be introduced independently and with high selectivity.

The design of orthogonal labeling strategies typically involves the sequential application of different chemistries with distinct reaction conditions and selectivities. For example, succinimidyl acetate can be used to modify lysine residues under mild alkaline conditions, followed by copper-free click chemistry to introduce additional functionalities at different sites. This approach has been successfully demonstrated in the creation of dual-labeled antibodies for therapeutic applications.

Recent advances in orthogonal labeling have incorporated site-specific amino acid incorporation techniques, where non-natural amino acids containing unique reactive groups are introduced into proteins through genetic code expansion. These approaches allow for the introduction of bioorthogonal functional groups at specific sites, which can then be selectively modified using succinimidyl acetate or other complementary reagents.

The development of three-component labeling systems has emerged as a powerful strategy for creating complex protein architectures. These systems utilize succinimidyl acetate as one component in a multi-step labeling process, where the initial acetylation reaction prepares the protein for subsequent orthogonal modifications. The mercaptobenzaldehyde-based bifunctional linker approach represents one such system, where succinimidyl acetate modification is combined with click chemistry to achieve dual protein labeling.

Temporal control of orthogonal labeling reactions has been achieved through the use of photo-activatable protecting groups and pH-sensitive reaction conditions. These approaches allow for the sequential activation of different labeling chemistries, enabling precise control over the order and timing of protein modifications. Succinimidyl acetate serves as an excellent candidate for these controlled labeling strategies due to its pH-dependent reactivity and stability under various storage conditions.

The application of orthogonal labeling in antibody-drug conjugate (ADC) development has demonstrated significant potential for creating next-generation therapeutics. By combining succinimidyl acetate-mediated lysine modification with orthogonal bioconjugation chemistries, researchers can create ADCs with multiple drug payloads or targeting moieties, each attached through different linkage chemistries to optimize stability and release profiles.

Multi-functional protein scaffolds created through orthogonal labeling strategies have found applications in biosensor development, where different recognition elements and reporting groups can be incorporated into a single protein framework. The ability to independently control each modification step ensures that the final product maintains its intended functionality while achieving the desired multi-functionality.

| Orthogonal Reaction Pair | Compatibility | Reaction Conditions | Efficiency |

|---|---|---|---|

| Succinimidyl acetate + SPAAC | Excellent | pH 7.4, RT | >95% |

| Succinimidyl acetate + IEDDA | High | pH 7.4, 37°C | >90% |

| Succinimidyl acetate + Oxime | Good | pH 6.5, RT | >85% |

| Succinimidyl acetate + CuAAC | Moderate | pH 7.4, RT | >80% |

Supramolecular Assembly Techniques Using Bifunctional Linkers

Supramolecular assembly represents a powerful approach for creating complex protein architectures through the strategic use of bifunctional linkers, where succinimidyl acetate serves as a key component in directing protein self-assembly and organization. These techniques exploit non-covalent interactions and directed chemical modifications to create higher-order protein structures with emergent properties and functionalities.

The design of bifunctional linkers for supramolecular assembly requires careful consideration of the chemical properties and spatial arrangements of the reactive groups. Succinimidyl acetate-containing linkers typically feature one end with the acetylating functionality for lysine modification and another end with a complementary reactive group or binding motif. This asymmetric design enables the formation of directional protein assemblies with controlled stoichiometry and orientation.

Recent developments in supramolecular protein assembly have utilized enzyme inhibitor-maleimide bifunctional linkers, where succinimidyl acetate derivatives serve as the protein-binding component. These linkers demonstrate the ability to guide the formation of diverse protein heterooligomers through specific recognition and covalent attachment mechanisms. The resulting assemblies exhibit tunable properties, including size, shape, and catalytic activity, which can be modulated through external stimuli such as pH, metal chelators, and reducing agents.

The kinetics of supramolecular assembly using bifunctional linkers have been extensively studied, revealing that the assembly process follows predictable patterns based on the binding affinity and reaction kinetics of each component. Studies have shown that the primary driving force for assembly is the specific binding interaction, with the covalent modification serving to stabilize the assembled structure. The assembly kinetics can be controlled through the design of the linker structure and the reaction conditions.

Reversible supramolecular assemblies have been achieved through the incorporation of pH-sensitive or thermally responsive elements into the bifunctional linker design. These systems allow for the controlled disassembly and reassembly of protein structures, enabling dynamic regulation of protein function and the creation of responsive biomaterials. The reversibility is achieved through the modulation of non-covalent interactions while maintaining the stability of the covalent succinimidyl acetate modifications.

The application of bifunctional linkers in creating protein-polymer conjugates has demonstrated significant potential for developing advanced biomaterials. These systems utilize succinimidyl acetate-modified proteins as building blocks that can be assembled into larger structures through polymer-mediated interactions. The resulting assemblies exhibit enhanced stability, controlled release properties, and tunable mechanical characteristics.

Computational modeling has played a crucial role in the design and optimization of bifunctional linkers for supramolecular assembly. These models predict the optimal linker length, flexibility, and chemical composition required to achieve specific assembly geometries and properties. Experimental validation of these predictions has confirmed the utility of computational approaches in designing effective supramolecular assembly systems.

The development of hierarchical assembly strategies has enabled the creation of complex protein structures with multiple levels of organization. These approaches utilize succinimidyl acetate-mediated modifications at different stages of the assembly process, creating protein building blocks that can be further organized into higher-order structures. The resulting hierarchical assemblies exhibit emergent properties that are not present in the individual components.

Template-directed assembly represents another important application of bifunctional linkers in supramolecular protein engineering. In these systems, succinimidyl acetate-modified proteins are assembled onto pre-formed templates or scaffolds, creating organized protein arrays with defined spatial arrangements. These assemblies have found applications in biosensor development, catalytic systems, and structural biology studies.

| Assembly Parameter | Typical Value | Assembly Time | Stability |

|---|---|---|---|

| Linker length | 10-50 Å | 1-6 hours | High |

| Binding affinity | 10⁻⁶ to 10⁻⁹ M | 30 min - 2 hours | Moderate |

| Assembly stoichiometry | 2:1 to 6:1 | 2-8 hours | High |

| Response time | 5-30 minutes | Immediate | Variable |

Cryo-Electron Microscopy Sample Preparation Methodologies

The preparation of samples for cryo-electron microscopy (cryo-EM) represents a critical application area for succinimidyl acetate in structural biology, where chemical cross-linking is employed to stabilize protein complexes and enhance structural resolution. The unique properties of succinimidyl acetate make it particularly suitable for cryo-EM sample preparation, where maintaining native protein conformations while providing adequate stability during the vitrification process is essential.

The application of succinimidyl acetate in cryo-EM sample preparation serves multiple purposes, including the stabilization of transient protein-protein interactions, the reduction of conformational heterogeneity, and the prevention of complex dissociation during sample handling. The mild reaction conditions required for succinimidyl acetate modification are compatible with the preservation of native protein structures, making it an ideal choice for structural studies.

Cross-linking protocols for cryo-EM typically involve the treatment of protein samples with succinimidyl acetate under carefully controlled conditions to achieve optimal cross-linking density without compromising protein integrity. The concentration of cross-linking reagent, reaction time, and buffer conditions must be optimized for each protein system to achieve the desired level of stabilization while minimizing artifacts.

Recent advances in cryo-EM sample preparation have incorporated the use of bifunctional cross-linkers containing succinimidyl acetate moieties, enabling the formation of stable protein complexes with defined stoichiometry and orientation. These reagents allow for the selective cross-linking of specific protein regions while maintaining the overall protein architecture required for high-resolution structural determination.

The development of high-density cross-linking approaches has enabled the achievement of cross-link densities of one unique cross-linked position pair for every seven amino acids, providing unprecedented structural information. These methods combine succinimidyl acetate-based cross-linking with advanced mass spectrometry techniques to identify and characterize cross-linked peptides, yielding detailed information about protein structure and dynamics.

The integration of cross-linking mass spectrometry (CX-MS) with cryo-EM has emerged as a powerful approach for structural elucidation of large protein assemblies. In this combined methodology, succinimidyl acetate cross-linking provides distance constraints that complement the structural information obtained from cryo-EM, enabling the determination of high-resolution structures of complex protein systems.

Sample optimization for cryo-EM involves careful consideration of protein concentration, buffer composition, and cross-linking conditions to achieve optimal results. Typical protein concentrations range from 0.05 to 5 μM, with cross-linking reactions performed at pH 7.4 to 8.0 to ensure optimal reactivity while maintaining protein stability. The use of reducing agents and metal chelators must be carefully controlled to prevent interference with the cross-linking reaction.

The vitrification process in cryo-EM sample preparation requires special considerations when working with cross-linked proteins. The increased stability provided by succinimidyl acetate cross-linking can help maintain protein complex integrity during the rapid freezing process, but may also affect the distribution of particles on the EM grid. Optimization of blotting conditions and ice thickness is crucial for achieving high-quality cryo-EM images.

Quality control measures for cross-linked cryo-EM samples include the assessment of cross-linking efficiency through mass spectrometry, evaluation of protein complex stability through analytical techniques, and verification of structural integrity through negative stain electron microscopy. These measures ensure that the cross-linked samples are suitable for high-resolution structural determination.

The application of succinimidyl acetate cross-linking in cryo-EM has been particularly successful for studying dynamic protein complexes, such as the proteasome and transcription machinery. These systems benefit from the stabilization provided by cross-linking while maintaining sufficient conformational flexibility to capture functionally relevant structural states.

| Sample Parameter | Optimal Range | Preparation Time | Success Rate |

|---|---|---|---|

| Protein concentration | 0.05-5 μM | 30 min - 2 hours | >90% |

| Cross-linking density | 1:7 amino acids | 1-4 hours | >85% |

| Vitrification success | >99% purity | 2-6 hours | >95% |

| Resolution achievement | 2-4 Å | 1-3 days | >80% |

The methodologies described above demonstrate the versatility and importance of succinimidyl acetate in advanced bioconjugation applications. From site-specific lysine modifications to complex supramolecular assemblies and high-resolution structural studies, this reagent continues to play a crucial role in advancing our understanding of protein structure and function while enabling the development of novel therapeutic and diagnostic applications.

XLogP3

GHS Hazard Statements

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant